![molecular formula C11H12ClNO2S B12571368 S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate CAS No. 614760-00-8](/img/structure/B12571368.png)
S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate: This compound features a chloroacetamido group attached to a phenyl ring, which is further connected to an ethanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the following steps:
Formation of 2-Chloroacetamido Group: The initial step involves the reaction of 2-chloroacetyl chloride with aniline to form 2-chloroacetanilide.
Introduction of Ethanethioate Moiety: The next step involves the reaction of 2-chloroacetanilide with ethanethiol in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethanethioate moiety may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
- S-{[4-(2-Bromoacetamido)phenyl]methyl} ethanethioate
- S-{[4-(2-Iodoacetamido)phenyl]methyl} ethanethioate
Comparison:
- Uniqueness: The chloroacetamido group in S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate provides unique reactivity compared to its bromo- and iodo- counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo and iodo derivatives, making it more suitable for specific applications where controlled reactivity is desired.
Propiedades
Número CAS |
614760-00-8 |
|---|---|
Fórmula molecular |
C11H12ClNO2S |
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
S-[[4-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-2-4-10(5-3-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
Clave InChI |
JZWSHQKVSNGXQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC1=CC=C(C=C1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
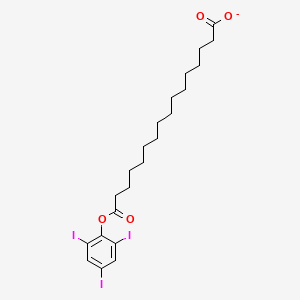
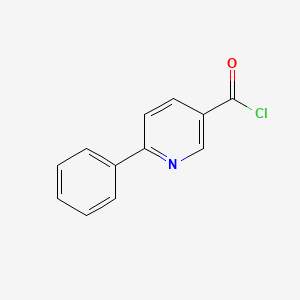
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
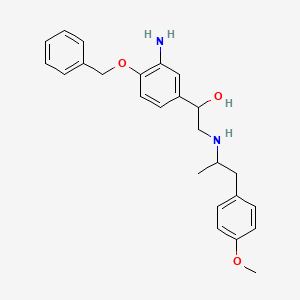
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
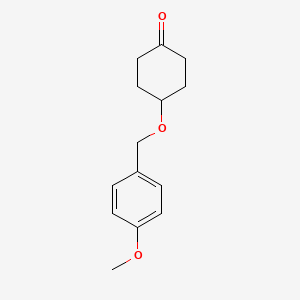
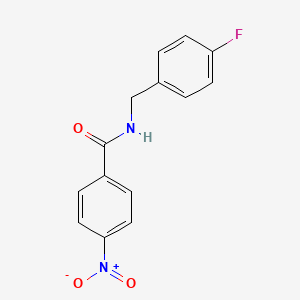
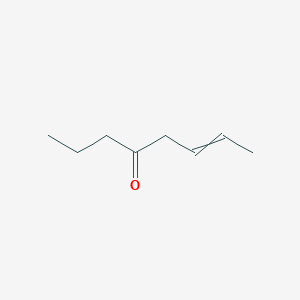
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
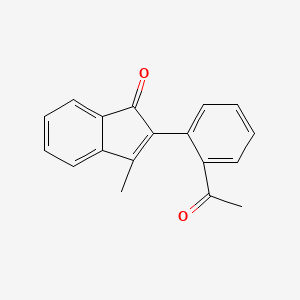
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
